molecular formula C11H7F5N2O B10946698 4-(pentafluoroethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

4-(pentafluoroethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B10946698
M. Wt: 278.18 g/mol
InChI Key: UADWSUNHERIFQR-UHFFFAOYSA-N
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Description

4-(Pentafluoroethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological properties. The presence of the pentafluoroethyl group in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentafluoroethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the introduction of the pentafluoroethyl group into the benzodiazepine core. One common method involves the reaction of 4-chloro-1,3-dihydro-2H-1,5-benzodiazepin-2-one with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluoroethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

4-(Pentafluoroethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the pentafluoroethyl group.

Mechanism of Action

The mechanism of action of 4-(pentafluoroethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The pentafluoroethyl group may also influence the compound’s binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties but lacks the pentafluoroethyl group.

    Lorazepam: Known for its sedative effects, also a benzodiazepine but with different substituents.

    Clonazepam: Used for its anticonvulsant properties, structurally similar but with different functional groups.

Uniqueness

The presence of the pentafluoroethyl group in 4-(pentafluoroethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its pharmacokinetic profile and potentially lead to improved therapeutic effects compared to other benzodiazepines.

Properties

Molecular Formula

C11H7F5N2O

Molecular Weight

278.18 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C11H7F5N2O/c12-10(13,11(14,15)16)8-5-9(19)18-7-4-2-1-3-6(7)17-8/h1-4H,5H2,(H,18,19)

InChI Key

UADWSUNHERIFQR-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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